molecular formula C13H16ClNO3 B15203505 Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

Cat. No.: B15203505
M. Wt: 269.72 g/mol
InChI Key: DDVOXXQVXLYNFK-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate (CAS: 951890-21-4) is an ethyl ester derivative featuring a 4-oxobutanoate backbone substituted with a (3-chloro-4-methylphenyl)amino group at the 4-position. This compound is commercially available through multiple suppliers and is structurally characterized by a chloro substituent at the phenyl ring’s 3-position and a methyl group at the 4-position.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

ethyl 4-(3-chloro-4-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C13H16ClNO3/c1-3-18-13(17)7-6-12(16)15-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,15,16)

InChI Key

DDVOXXQVXLYNFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate typically involves the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The compound’s closest analogs differ in substituent type, position, or electronic effects on the phenyl ring. Key examples include:

Compound Name Substituents (Position) CAS Number Key Features
Ethyl 4-(3-chlorophenyl)-4-oxobutanoate 3-Cl 147374-00-4 Lacks methyl group at 4-position
Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate 3-Cl, 4-F 1260775-51-6 Additional fluorine substituent
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-F, 4-OCH₃ 1402232-56-7 Methoxy group enhances polarity
Ethyl 4-(3-nitrophenyl)-4-oxobutanoate 3-NO₂ N/A Electron-withdrawing nitro group

Structural Implications :

  • Fluorine or methoxy substitutions (e.g., in CAS 1260775-51-6 or 1402232-56-7) may enhance metabolic stability or alter binding affinities in biological systems .

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in 3h, 67% yield) generally reduce yields compared to electron-donating groups (e.g., -CH₃) due to steric or electronic challenges .

Physicochemical and Spectroscopic Properties

NMR Data :

  • Ethyl 4-(3-chlorophenyl)-4-oxobutanoate (3e): ¹H NMR (CDCl₃) shows characteristic peaks for acetyl (δ 2.3–2.5 ppm) and ester (δ 1.2–1.4 ppm) groups, with aromatic protons near δ 7.3–7.5 ppm .
  • Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate: Expected upfield shifts for methyl protons (δ ~2.3 ppm) and distinct coupling patterns due to the 4-methyl group .

Thermal Stability :

  • Derivatives like ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate exhibit enhanced thermal stability due to bulky tert-butyl groups , whereas the target compound’s methyl group may offer moderate stability.

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